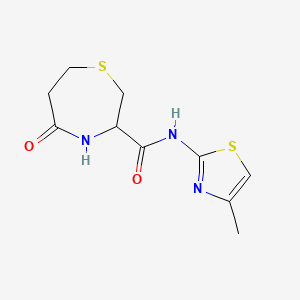![molecular formula C15H17NO3S2 B6505668 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid CAS No. 1428367-38-7](/img/structure/B6505668.png)
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid, also known as 3-T2-4-TECBA, is an organic compound that has been widely studied for its potential applications in scientific research. This acid is a derivative of thiophene, an aromatic compound that is known for its unique structure and properties. The structure of 3-T2-4-TECBA is composed of a thiophene ring with an additional carbon-nitrogen group. The acid has been found to have various biochemical and physiological effects, as well as a range of potential applications in laboratory experiments.
科学的研究の応用
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid has a variety of potential applications in scientific research. For example, it has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in organic reactions. Additionally, it has been used to study the structure and reactivity of organic compounds and to investigate the mechanisms of organic reactions. Furthermore, this compound has been used to study the structure and function of proteins and enzymes, as well as to investigate the interactions between proteins and other molecules.
作用機序
The mechanism of action of 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid is not fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and covalent bonding. Additionally, it is believed to interact with other molecules through van der Waals forces and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have some anti-inflammatory, anti-bacterial, and anti-oxidant effects. Additionally, it has been found to have some neurotrophic and neuroprotective effects. Furthermore, it has been found to have some anti-cancer effects.
実験室実験の利点と制限
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid has a number of advantages for laboratory experiments. For example, it is relatively easy to synthesize, it is stable in a wide range of pH and temperature conditions, and it is relatively non-toxic. Additionally, it is relatively inexpensive and can be easily stored for long periods of time. However, it does have some limitations. For example, it is not water soluble and it is not very soluble in organic solvents.
将来の方向性
The potential future directions for 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid are numerous. For example, further research could be conducted to investigate its biochemical and physiological effects in greater detail. Additionally, further research could be conducted to develop new methods for its synthesis and to investigate its potential applications in other areas of scientific research. Furthermore, further research could be conducted to investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-bacterial, or anti-cancer drug.
合成法
The synthesis of 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid has been extensively studied and a variety of methods have been developed. One of the most common methods is the reaction of 2-thiophenethanol with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction produces this compound in a yield of approximately 60%. Another method involves the reaction of thiophene-2-carboxaldehyde with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction yields this compound in a yield of approximately 70%.
特性
IUPAC Name |
5-oxo-3-thiophen-2-yl-5-(2-thiophen-3-ylethylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-14(16-5-3-11-4-7-20-10-11)8-12(9-15(18)19)13-2-1-6-21-13/h1-2,4,6-7,10,12H,3,5,8-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGYLUMOVCNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)NCCC2=CSC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6505585.png)


![3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B6505619.png)
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505626.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6505635.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6505659.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea](/img/structure/B6505663.png)
![4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}carbamoyl)-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505666.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6505679.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)
![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)